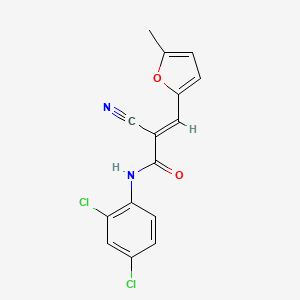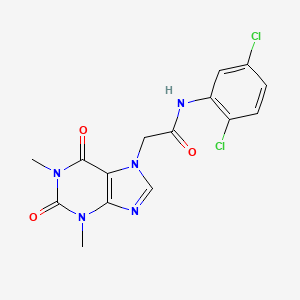
2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine, also known by its chemical structure C₁₇H₁₃ClN₂O, is a heterocyclic organic compound. Its structure consists of a quinazoline core with a substituted phenyl group at position 2 and a methoxyphenyl group at position 3. Quinazolin-4-amines have attracted attention due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2-amino-3-methoxybenzoic acid with 2-chloroaniline, followed by cyclization to form the quinazolinone ring. The reaction typically occurs under acidic conditions.
Industrial Production: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in the laboratory using the methods mentioned above. Researchers and pharmaceutical companies may produce it for specific research purposes or drug development.
Analyse Des Réactions Chimiques
Reactivity: 2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction of the quinazolinone ring can yield different derivatives.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Various halogenating agents (e.g., bromine, chlorine) can introduce substituents.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction may yield this compound derivatives with altered properties.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for other molecules.
Biology and Medicine:Anticancer Properties: Quinazolin-4-amines exhibit antiproliferative activity against cancer cells.
Kinase Inhibitors: Some derivatives act as kinase inhibitors, targeting specific signaling pathways.
Anti-inflammatory Effects: Certain quinazolinones show anti-inflammatory potential.
Industry: While not widely used in industry, its derivatives may find applications in drug discovery and development.
Mécanisme D'action
The exact mechanism of action remains an active area of research. its effects likely involve interactions with cellular targets, such as kinases or enzymes, modulating signaling pathways related to cell growth, inflammation, or apoptosis.
Comparaison Avec Des Composés Similaires
2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine shares structural features with other quinazolin-4-amines. its unique substituents and reactivity set it apart. Similar compounds include other quinazolinones and related heterocycles.
Propriétés
Formule moléculaire |
C21H16ClN3O |
|---|---|
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16ClN3O/c1-26-15-8-6-7-14(13-15)23-21-17-10-3-5-12-19(17)24-20(25-21)16-9-2-4-11-18(16)22/h2-13H,1H3,(H,23,24,25) |
Clé InChI |
SRKILELQAJMGPB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B11654108.png)

![(5E)-1-[4-(Adamantan-1-YL)phenyl]-5-({4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11654117.png)
![[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetonitrile](/img/structure/B11654131.png)
![(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654146.png)
![3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol](/img/structure/B11654153.png)

![3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B11654171.png)
![N-(5-chloro-2-methylphenyl)-2-{[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11654172.png)

![3-(4-methoxyphenyl)-11-phenyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11654185.png)

![butyl 4-({(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate](/img/structure/B11654191.png)
![2-{[(4Z)-3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate](/img/structure/B11654199.png)
